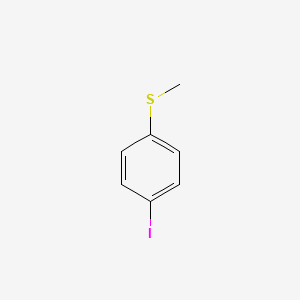

4-Iodothioanisole

Vue d'ensemble

Description

4-Iodothioanisole is a synthetic organic compound that belongs to the class of aryl thioethers . It has a molecular formula of C7H7IS and a molecular weight of 250.100 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an iodine atom and a methylthio group attached to it . The 3D structure of the molecule can be viewed using specific software .

Physical and Chemical Properties Analysis

This compound is a white needle crystal . It has a melting point of 40°C . It is soluble in organic solvents such as alcohol and ether, but insoluble in water .

Applications De Recherche Scientifique

1. Endocrine and Metabolic Research

4-Iodothioanisole derivatives and related compounds have been explored in the context of endocrine research, particularly focusing on thyroid hormone dynamics. Studies have investigated the metabolism of iodine-based compounds in different settings. For instance, Surks et al. (1973) explored the absorption and conversion of L-thyroxine to L-triiodothyronine, essential for understanding thyroid hormone physiology (Surks, Schadlow, Stock, & Oppenheimer, 1973). Similarly, Balsam and Sexton (1975) investigated the effects of cold adaptation on the metabolism of iodothyronines in rats, providing insights into how environmental changes can influence hormonal metabolism (Balsam & Sexton, 1975).

2. Cancer Research

This compound and its analogs have been studied for their potential in cancer treatment, particularly breast cancer. Mccague, Parr, and Haynes (1990) examined the metabolism of a 4-iodo derivative of tamoxifen by rat hepatocytes, highlighting how modifications like iodination can influence drug metabolism and efficacy in cancer treatment (Mccague, Parr, & Haynes, 1990). This research contributes to the ongoing efforts in developing more effective therapeutic agents for breast cancer.

3. Cardiovascular Research

Venkateswaran et al. (2009) conducted a study to assess the haemodynamic effects of tri-iodothyronine and methylprednisolone in potential heart donors. This research is significant for its implications in heart transplant medicine, demonstrating how iodine-containing compounds can impact cardiovascular function (Venkateswaran et al., 2009).

4. Diagnostic and Imaging Research

The development of new diagnostic probes utilizing iodine-based compounds has been a significant area of research. Youn, Jeong, and Chung (2010) discussed the potential impacts of 18F-tetrafluoroborate, a new PET probe for the sodium/iodide symporter, on nuclear medicine (Youn, Jeong, & Chung, 2010). Such research is crucial for advancing diagnostic imaging techniques.

5. Environmental and Ecotoxicology Research

Research into the environmental impacts and toxicology of iodine-containing compounds like this compound derivatives is also essential. Cheng, Ekker, and Chan (2015) studied the developmental toxicities of pentachloroanisole, a related compound, in a zebrafish model, highlighting its effects on development and potential environmental risks(Cheng, Ekker, & Chan, 2015).

Mécanisme D'action

Target of Action

This compound is a derivative of anisole, which is known to interact with various enzymes and receptors in biological systems . .

Mode of Action

The iodine atom in the compound could potentially undergo electrophilic substitution reactions, while the sulfur atom might engage in nucleophilic reactions . These interactions could lead to changes in the function or structure of the compound’s targets.

Biochemical Pathways

It is known that iodine-containing compounds can influence thyroid hormone synthesis and metabolism . The sulfur atom in the compound could potentially interact with sulfur-containing amino acids or enzymes, affecting their function and downstream biochemical pathways.

Pharmacokinetics

Iodine-containing compounds are generally well-absorbed and distributed throughout the body, particularly in the thyroid gland . The metabolism and excretion of 4-Iodothioanisole would likely depend on its specific interactions with metabolic enzymes and transport proteins.

Result of Action

Depending on its specific targets and mode of action, this compound could potentially influence cellular signaling, enzyme activity, or gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the reactivity of the iodine and sulfur atoms in the compound could be affected by the pH of the environment .

Safety and Hazards

Propriétés

IUPAC Name |

1-iodo-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQFOKHFPSTYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374770 | |

| Record name | 4-Iodothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35371-03-0 | |

| Record name | 4-Iodothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

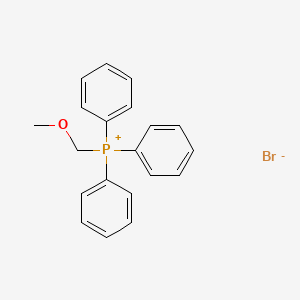

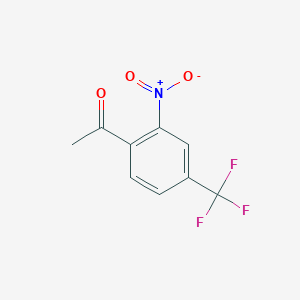

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

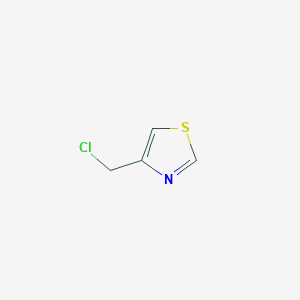

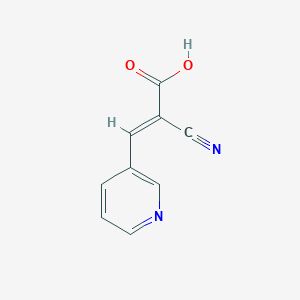

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylimidazo[1,2-a]pyridine](/img/structure/B1585894.png)